molecular formula C24H29N3O5S B2957419 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-44-1

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2957419
CAS RN: 878056-44-1
M. Wt: 471.57
InChI Key: FSRQFUYHCDHEFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The indole group could be formed via a Fischer indole synthesis or similar method. The sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base. The amide group could be formed through a reaction with an amine and a carboxylic acid or acid chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole group is aromatic and planar, while the sulfonyl group is polar and may participate in hydrogen bonding. The amide group can also participate in hydrogen bonding and may exist in different resonance forms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The indole group is electron-rich and could undergo electrophilic aromatic substitution. The sulfonyl group could be reduced to a sulfide or displaced by a nucleophile. The amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. It’s likely to be solid at room temperature. The presence of polar functional groups like the sulfonyl and amide groups suggests that it would have some degree of solubility in polar solvents like water .

Future Directions

The compound could be of interest in various fields, such as medicinal chemistry, materials science, or chemical biology. Future research could explore its synthesis, properties, and potential applications. For example, if it has biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-4-26(5-2)24(29)16-27-15-22(18-11-7-9-13-20(18)27)33(30,31)17-23(28)25-19-12-8-10-14-21(19)32-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQFUYHCDHEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

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